molecular formula C13H25N3O2 B7077216 1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one

1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one

Cat. No.: B7077216
M. Wt: 255.36 g/mol
InChI Key: GJOKCYIRCSHLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one is a complex organic compound that features a piperidine ring and a piperazine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-2-methylpropylamine with piperidin-3-one under controlled conditions to form the intermediate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides and nucleophiles are often used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets in biological systems. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.

    Piperazine derivatives: These compounds share the piperazine ring structure and are often used in medicinal chemistry.

    Other heterocyclic compounds: These compounds contain different ring structures but may have comparable biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,18)10-15-6-3-4-11(9-15)16-7-5-14-8-12(16)17/h11,14,18H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOKCYIRCSHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC(C1)N2CCNCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.